molecular formula C19H18N4O B5526930 2-[4-(PYRIDINE-4-CARBONYL)PIPERAZIN-1-YL]QUINOLINE

2-[4-(PYRIDINE-4-CARBONYL)PIPERAZIN-1-YL]QUINOLINE

Cat. No.: B5526930
M. Wt: 318.4 g/mol
InChI Key: MHPUIBLIRIJKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(PYRIDINE-4-CARBONYL)PIPERAZIN-1-YL]QUINOLINE is a heterocyclic compound that features a quinoline core linked to a piperazine ring, which is further substituted with a pyridine-4-carbonyl group

Future Directions

The future directions for “2-(4-isonicotinoyl-1-piperazinyl)quinoline” and similar compounds are promising. Quinoline and quinolone moieties have been used as a scaffold for drug development for more than two centuries and continue to inspire the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities . There is a constant need for the development of new antimicrobial agents, as well as novel therapeutic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(PYRIDINE-4-CARBONYL)PIPERAZIN-1-YL]QUINOLINE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(PYRIDINE-4-CARBONYL)PIPERAZIN-1-YL]QUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(PYRIDINE-4-CARBONYL)PIPERAZIN-1-YL]QUINOLINE involves binding to specific molecular targets:

Properties

IUPAC Name

pyridin-4-yl-(4-quinolin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(16-7-9-20-10-8-16)23-13-11-22(12-14-23)18-6-5-15-3-1-2-4-17(15)21-18/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPUIBLIRIJKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795037
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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